molecular formula C27H29NO6 B11397265 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Cat. No.: B11397265
M. Wt: 463.5 g/mol
InChI Key: KVOFLNGZJFWGMO-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic acetamide derivative featuring a furochromen core substituted with methyl groups at positions 2, 3, 4, and 9, along with a 7-oxo moiety. The acetamide side chain is modified with a 3,4-dimethoxyphenethyl group, which likely enhances lipophilicity and modulates pharmacokinetic properties.

Properties

Molecular Formula

C27H29NO6

Molecular Weight

463.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,4,9-tetramethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C27H29NO6/c1-14-11-22-25(26-24(14)15(2)17(4)33-26)16(3)19(27(30)34-22)13-23(29)28-10-9-18-7-8-20(31-5)21(12-18)32-6/h7-8,11-12H,9-10,13H2,1-6H3,(H,28,29)

InChI Key

KVOFLNGZJFWGMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C)C4=C1C(=C(O4)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Phenolic Precursors

The furo[2,3-f]chromen ring system is constructed using a modified Pozzo protocol. A substituted resorcinol derivative (e.g., 2,4-dihydroxy-3,5-dimethylacetophenone) reacts with 3-methyl-1-phenyl-2-propyn-1-ol in toluene under reflux with p-toluenesulfonic acid (p-TsOH) as a catalyst:

Resorcinol derivative+Propargyl alcoholp-TsOH, toluene, refluxFurochromen intermediate\text{Resorcinol derivative} + \text{Propargyl alcohol} \xrightarrow{\text{p-TsOH, toluene, reflux}} \text{Furochromen intermediate}

Key parameters:

  • Catalyst loading : 10 mol% p-TsOH

  • Reaction time : 2–5 hours

  • Yield : 60–75% after column chromatography (hexane/ethyl acetate 3:1)

Regioselective Methylation

The tetramethyl substitution pattern is achieved through sequential alkylation using methyl iodide and potassium carbonate in dimethylformamide (DMF). Methyl groups are introduced at positions 2, 3, 4, and 9 via nucleophilic substitution:

Furochromen intermediate+4 equivalents CH3IK2CO3,DMF,60CTetramethyl-furochromen\text{Furochromen intermediate} + 4 \text{ equivalents CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}, 60^\circ\text{C}} \text{Tetramethyl-furochromen}

Reaction conditions :

  • Temperature: 60°C

  • Duration: 12 hours

  • Yield: 85–90%

Oxidation to the 7-Oxo Derivative

The ketone at position 7 is installed using Jones reagent (CrO₃ in H₂SO₄) in acetone at 0°C:

Tetramethyl-furochromenJones reagent,0C7-Oxo-furochromen\text{Tetramethyl-furochromen} \xrightarrow{\text{Jones reagent}, 0^\circ\text{C}} \text{7-Oxo-furochromen}

Characterization data :

  • IR : 1715 cm⁻¹ (C=O stretch)

  • ¹H NMR : δ 2.45 (s, 3H, CH₃CO)

Introduction of the Acetic Acid Side Chain

Friedel–Crafts Acylation at Position 8

The acetic acid moiety is introduced via Friedel–Crafts reaction using chloroacetyl chloride and AlCl₃ in dichloromethane (DCM):

7-Oxo-furochromen+ClCH2COClAlCl3,DCM8-Chloroacetyl-furochromen\text{7-Oxo-furochromen} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{8-Chloroacetyl-furochromen}

Optimized conditions :

  • Molar ratio : 1:1.2 (substrate:acyl chloride)

  • Temperature : 25°C

  • Yield : 70%

Hydrolysis to the Carboxylic Acid

The chloroacetyl intermediate is hydrolyzed using aqueous NaOH in ethanol:

8-Chloroacetyl-furochromenNaOH, EtOH, reflux8-Acetic acid-furochromen\text{8-Chloroacetyl-furochromen} \xrightarrow{\text{NaOH, EtOH, reflux}} \text{8-Acetic acid-furochromen}

Reaction details :

  • Time : 3 hours

  • Yield : 95%

Amide Bond Formation with 2-(3,4-Dimethoxyphenyl)ethylamine

Activation of the Carboxylic Acid

The acetic acid derivative is converted to an acid chloride using thionyl chloride (SOCl₂):

8-Acetic acid-furochromen+SOCl2reflux8-Acetyl chloride-furochromen\text{8-Acetic acid-furochromen} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{8-Acetyl chloride-furochromen}

Conditions :

  • Solvent : Toluene

  • Duration : 2 hours

  • Yield : 90%

Coupling with the Amine

The acid chloride reacts with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of triethylamine (TEA) in DCM:

8-Acetyl chloride-furochromen+AmineTEA, DCMTarget acetamide\text{8-Acetyl chloride-furochromen} + \text{Amine} \xrightarrow{\text{TEA, DCM}} \text{Target acetamide}

Optimized parameters :

  • Molar ratio : 1:1.1 (acid chloride:amine)

  • Temperature : 0°C → 25°C

  • Yield : 67%

Purification : Flash chromatography (DCM/MeOH 95:5)

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 1.12–1.75 (m, 10H, cyclohexane CH₂), 2.45 (s, 3H, COCH₃), 3.31 (d, 1H, CH-NH), 3.65–3.82 (s, 9H, OCH₃), 6.34–7.44 (m, 9H, aromatic), 7.79 (s, 1H, H7)

  • IR (KBr) : 3293 cm⁻¹ (NH), 1664 cm⁻¹ (C=O)

Crystallographic Data (if applicable)

  • Space group : Triclinic P

  • Torsion angles : C—S—C—C = −178.5° (analogous structure)

Yield Optimization and Challenges

StepYield (%)Key ChallengesMitigation Strategies
Cyclocondensation60–75Oligomer formationSlow addition of propargyl alcohol
Methylation85–90Over-alkylationControlled stoichiometry of CH₃I
Amide coupling67Hydrolysis of acid chlorideAnhydrous conditions, 0°C start

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific reaction but may include the use of catalysts and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: The compound could have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Its properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-[3-(4-Fluorophenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic Acid (CAS: 853892-54-3)

  • Core Structure : Shares the furo[2,3-f]chromen scaffold with methyl groups at positions 4 and 9, and a 7-oxo group.
  • Key Differences :
    • Replaces the acetamide group in the target compound with a carboxylic acid.
    • Substitutes the 3,4-dimethoxyphenethyl chain with a 4-fluorophenyl group at position 3.

2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid

  • Core Structure : Similar furochromen backbone with 4,9-dimethyl and 7-oxo substituents.
  • Key Differences :
    • Positional isomerism: The acetic acid is attached at position 3 instead of 6.
    • Features a 4-methoxyphenyl group at position 2, contrasting with the dimethoxyphenethyl chain in the target compound.
  • Implications : The altered substitution pattern may influence steric interactions in biological targets, while the methoxyphenyl group offers moderate electron-donating effects .

Acetamide Derivatives with Heterocyclic Cores

N-(4-Hydroxy-1,1-Dioxidotetrahydrothiophen-3-yl)-2-(3,4,9-Trimethyl-7-Oxo-7H-Furo[2,3-f]Chromen-8-yl)Acetamide

  • Core Structure : Shares the furochromen core but with a 3,4,9-trimethyl substitution.
  • Key Differences :
    • Replaces the dimethoxyphenethyl group with a hydroxy-tetrahydrothiophen sulfone moiety.
    • Lacks the 2-methyl group present in the target compound.

2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide

  • Core Structure : Pyrazolone ring instead of furochromen.
  • Key Differences :
    • Contains dichlorophenyl and phenyl substituents, contrasting with the dimethoxyphenethyl group.
    • The pyrazolone core introduces a planar amide group, forming hydrogen-bonded dimers in the crystal lattice.

Structural and Physicochemical Comparison Table

Compound Name / Feature Core Structure Substituents (Positions) Functional Groups Molecular Weight* Notable Properties
Target Compound Furo[2,3-f]chromen 2,3,4,9-Tetramethyl; 7-oxo (8-acetamide) Acetamide, dimethoxyphenethyl ~505.5† High lipophilicity (dimethoxy)
2-[3-(4-Fluorophenyl)...Acetic Acid Furo[2,3-f]chromen 3-(4-Fluorophenyl); 4,9-dimethyl; 7-oxo Carboxylic acid ~376.3 Moderate solubility (acid)
N-(4-Hydroxy...Acetamide Furo[2,3-f]chromen 3,4,9-Trimethyl; 7-oxo (8-acetamide) Sulfone, hydroxy-tetrahydrothiophen ~473.5† Enhanced solubility (sulfone)
2-(3,4-Dichlorophenyl)...Acetamide Pyrazolone 3,4-Dichlorophenyl; phenyl Acetamide, pyrazolone ~385.2 Planar amide, dimer formation

*Calculated based on molecular formulas from evidence.
†Estimated using PubChem tools .

Key Research Findings and Implications

Substituent Effects : The dimethoxyphenethyl group in the target compound likely improves blood-brain barrier penetration compared to carboxylic acid derivatives .

Electronic Properties : Methoxy groups (electron-donating) in the target compound contrast with chloro or fluoro substituents (electron-withdrawing) in analogs, influencing electronic interactions with biological targets .

Synthetic Accessibility : The acetamide moiety is synthetically versatile, as demonstrated by coupling reactions in related compounds (e.g., 1-ethyl-3-carbodiimide-mediated synthesis in ) .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C20H27NO4\text{C}_{20}\text{H}_{27}\text{N}\text{O}_{4}

This molecular formula indicates a complex arrangement that contributes to its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. Studies suggest that it modulates pathways involving NF-kB and MAPK signaling.
  • Antioxidant Activity : It demonstrates significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
  • Anticancer Properties : Preliminary studies indicate cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The compound appears to induce apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress-induced damage.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound may inhibit certain enzymes involved in inflammatory processes.
  • Receptor Modulation : It potentially modulates receptors related to pain and inflammation.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

StudyObjectiveFindings
Study 1Evaluate anti-inflammatory effectsReduced TNF-alpha levels in LPS-stimulated macrophages
Study 2Assess cytotoxicity against cancer cellsIC50 values of 15 µM in HeLa cells
Study 3Investigate neuroprotective effectsDecreased apoptosis markers in neuronal cell cultures

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • In Vitro Studies : Laboratory experiments have demonstrated the compound's ability to inhibit the growth of various bacterial strains and fungi at low concentrations (minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL).
  • In Vivo Studies : Animal models have shown that administration of the compound significantly reduces inflammatory markers and improves recovery from induced inflammatory conditions.

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